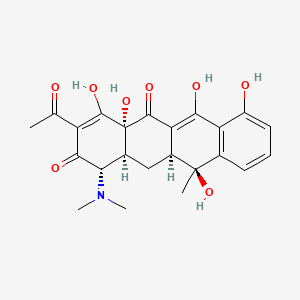

2-Acetyl-2-decarboxamidotetracycline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S,4aR,11S,11aS,12aS)-3-acetyl-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-1,11a,12,12a-tetrahydrotetracene-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO8/c1-9(25)14-19(28)17(24(3)4)12-8-11-16(21(30)23(12,32)20(14)29)18(27)15-10(22(11,2)31)6-5-7-13(15)26/h5-7,11-12,17,26-27,29,31-32H,8H2,1-4H3/t11-,12-,17-,22+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGJFFLJLRZIHG-OIVQWWNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2(C(CC3C(=C(C4=C(C3(C)O)C=CC=C4O)O)C2=O)C(C1=O)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C([C@@]2([C@@H](C[C@H]3C(=C(C4=C([C@@]3(C)O)C=CC=C4O)O)C2=O)[C@@H](C1=O)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60984034 | |

| Record name | 3-Acetyl-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydrotetracene-2,5(1H,4aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60984034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6542-44-5 | |

| Record name | 2-Acetyl-2-decarboxamidooxytetracycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006542445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydrotetracene-2,5(1H,4aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60984034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S,4AS,5AS,6S,12AS)-2-ACETYL-4-(DIMETHYLAMINO)-4A,5A,6,12A-TETRAHYDRO-3,6,10,12,12A-PENTAHYDROXY-6-METHYL-1,11(4H,5H)-NAPHTHACENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF6I0R5HOO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetyl-2-decarbamoyldoxycycline

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Acetyl-2-decarbamoyldoxycycline, a significant derivative and impurity of the broad-spectrum antibiotic, doxycycline. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Introduction

2-Acetyl-2-decarbamoyldoxycycline is a close structural analog of doxycycline, differing by the substitution of the C-2 carboxamide group with an acetyl group.[1] This modification, often a result of degradation, significantly alters the molecule's physicochemical characteristics.[1] Understanding these properties is crucial for the development of stable doxycycline formulations and for the accurate quantification of this impurity in pharmaceutical products.

Physicochemical Properties

The physicochemical properties of 2-Acetyl-2-decarbamoyldoxycycline are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, other parameters are often predicted through computational models due to the compound's primary status as an impurity rather than a therapeutic agent itself.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₅NO₈ | PubChem[2] |

| Molecular Weight | 443.46 g/mol | Benchchem[1] |

| Predicted Boiling Point | 711.0 ± 60.0 °C | ChemBK[3] |

| Predicted Density | 1.56 ± 0.1 g/cm³ | ChemBK[3] |

| Predicted pKa | 4.50 ± 1.00 | ChemicalBook |

Experimental Protocols

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter influencing the solubility and absorption of a drug. For tetracycline-like compounds, potentiometric titration is a standard method for its determination.

Methodology:

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like acetonitrile, to a known concentration (e.g., 2.74 × 10⁻³ mol L⁻¹). The ionic strength of the solution is maintained at a constant level (e.g., 0.1 mol L⁻¹) using a salt solution like KCl.[4]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., KOH) of known concentration.[4]

-

Potential Measurement: The potential of the solution is monitored throughout the titration using a calibrated pH electrode and a reference electrode.

-

Data Analysis: The pKa values are determined from the titration curve by identifying the pH at the half-equivalence points. For tetracyclines, which are polyprotic, multiple pKa values corresponding to the different ionizable groups will be observed.[4][5]

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is the traditional and most reliable technique for its experimental determination.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a flask.

-

Equilibration: The flask is shaken for a prolonged period (e.g., 24 hours) at a constant temperature to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation and Quantification: The mixture is allowed to stand until the two phases have completely separated. The concentration of the compound in each phase is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a fixed volume of a specific solvent (e.g., water, buffer of a certain pH) in a vial.

-

Equilibration: The vials are sealed and agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached.

-

Sample Processing: The resulting suspension is filtered to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

Mechanism of Action and Formation Pathway

As a derivative of doxycycline, 2-Acetyl-2-decarbamoyldoxycycline is believed to share the same mechanism of action as other tetracycline antibiotics. The formation of this compound is a critical aspect of doxycycline's stability profile.

General Mechanism of Action of Tetracyclines

Tetracyclines exert their bacteriostatic effect by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[6][7] This prevents the addition of new amino acids to the growing peptide chain, thus halting protein synthesis.[6]

Mechanism of action of tetracycline antibiotics.

Formation of 2-Acetyl-2-decarbamoyldoxycycline

2-Acetyl-2-decarbamoyldoxycycline is a known degradation product of doxycycline.[1] Its formation can occur under various conditions, including exposure to heat, light, or acidic environments.[1] The degradation pathway involves the loss of the carbamoyl group at the C-2 position and the subsequent addition of an acetyl group.

Formation of 2-Acetyl-2-decarbamoyldoxycycline from Doxycycline.

References

- 1. 2-Acetyl-2-decarbamoyldoxycycline | 122861-53-4 | Benchchem [benchchem.com]

- 2. 2-Acetyl-2-decarbamoyldoxycycline | C23H25NO8 | CID 71587454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

In-Depth Technical Guide to the Synthesis Pathway of Doxycycline EP Impurity F

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway, or more accurately, the formation pathway of Doxycycline EP Impurity F. This impurity, identified as 2-Acetyl-2-decarbamoyldoxycycline, is a critical process-related impurity and degradation product of the broad-spectrum antibiotic, Doxycycline. Understanding its formation is paramount for the development of robust manufacturing processes and stable formulations.

Chemical Identity and Properties

A summary of the key chemical identifiers for Doxycycline EP Impurity F is presented in the table below.

| Property | Value |

| Chemical Name | (4S,4aR,5S,5aR,6R,12aS)-2-Acetyl-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-4a,5a,6,12a-tetrahydrotetracene-1,11(4H,5H)-dione |

| Synonym | 2-Acetyl-2-decarbamoyldoxycycline |

| CAS Number | 122861-53-4 |

| Molecular Formula | C₂₃H₂₅NO₈ |

| Molecular Weight | 443.45 g/mol |

Formation Pathway of Doxycycline EP Impurity F

Current scientific literature primarily describes Doxycycline EP Impurity F as an impurity arising from the manufacturing process of doxycycline and as a product of its degradation. A dedicated, high-yield synthetic route for this compound is not prominently reported. Its formation is understood to occur via two main routes: as a byproduct during fermentation and as a degradation product of doxycycline.

Biosynthetic Formation

Evidence suggests that analogues of Doxycycline EP Impurity F can be formed during the fermentation process of tetracycline-producing microorganisms. A patent from 1966 describes the formation of 2-acetyl-2-decarboxamidotetracycline derivatives through the cultivation of specific mutants of Streptomyces aureofaciens.[1] This indicates that the enzymatic machinery of the microorganism, under certain conditions, can lead to the replacement of the C2-carboxamide group with an acetyl group.

Degradation Pathway from Doxycycline

The most common route for the formation of Doxycycline EP Impurity F is through the degradation of doxycycline under various stress conditions, including heat, light, and acidic or basic environments.[2] The core transformation involves the hydrolysis of the C2-carboxamide group followed by the introduction of an acetyl group.

The proposed mechanism for this transformation is a two-step process:

-

Hydrolysis of the C2-Carboxamide: The primary step is the hydrolysis of the carboxamide group at the C2 position of the doxycycline molecule to yield a carboxylic acid intermediate. This reaction can be catalyzed by acid or base. Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3][4]

-

Formation of the Acetyl Group: The subsequent step, the mechanism of which is less defined in the literature, involves the introduction of the acetyl group. It is hypothesized that this may occur through a reaction with a source of acetyl groups, such as acetic acid or acetyl-CoA analogues present in the reaction mixture, or through a more complex series of rearrangements. Some literature suggests that the presence of solvents like methanol and heat can facilitate this transformation, though the precise mechanism is not fully elucidated.[2]

The logical flow of this degradation pathway is illustrated in the diagram below.

Experimental Protocols

The following section details the experimental protocol for the isolation and purification of Doxycycline EP Impurity F from the mother liquor of doxycycline hyclate, as described in the literature.

Isolation and Purification by Semi-Preparative HPLC

This method is adapted from the work of Yang F., et al. (2017).

Instrumentation:

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) system

-

Synergi C18 column (50 mm × 250 mm, 10 μm)

-

UV detector

Reagents:

-

Doxycycline hyclate mother liquor

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) trifluoroacetic acid in water.

-

Mobile Phase B: 0.1% (v/v) trifluoroacetic acid in acetonitrile.

-

-

Chromatographic Conditions:

-

Column: Synergi C18 (50 mm × 250 mm, 10 μm)

-

Flow Rate: 80 mL/min

-

Detection Wavelength: 254 nm

-

Temperature: Room temperature

-

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 85 15 40.0 60 40 40.5 85 15 | 50.0 | 85 | 15 |

-

-

Sample Preparation and Injection:

-

The doxycycline hyclate mother liquor is used directly as the sample.

-

Inject an appropriate volume onto the semi-preparative HPLC system.

-

-

Fraction Collection and Processing:

-

Collect the fraction corresponding to the peak of Doxycycline EP Impurity F.

-

Remove the organic solvent (acetonitrile) from the collected fraction using a rotary evaporator.

-

Prepare the final impurity product by freeze-drying the aqueous solution.

-

Purity Analysis:

The purity of the isolated Doxycycline EP Impurity F can be determined by analytical HPLC. A reported purity of 98.7% has been achieved using this method.

Quantitative Data

The following table summarizes key quantitative data related to the analysis and characterization of Doxycycline EP Impurity F.

| Parameter | Value/Range | Reference |

| Purity (Post-Purification) | 98.7% | Yang F., et al., 2017 |

| HPLC Column for Isolation | Synergi C18 (50 mm × 250 mm, 10 μm) | Yang F., et al., 2017 |

| HPLC Flow Rate for Isolation | 80 mL/min | Yang F., et al., 2017 |

| HPLC Detection Wavelength | 254 nm | Yang F., et al., 2017 |

Conclusion

The formation of Doxycycline EP Impurity F is a significant consideration in the manufacturing and stability testing of doxycycline. While a direct synthetic pathway is not well-documented, its emergence as a byproduct of fermentation and, more commonly, as a degradation product is well-established. The proposed pathway involves hydrolysis of the C2-carboxamide group followed by acetylation. The detailed experimental protocol for its isolation provides a valuable tool for obtaining a reference standard, which is crucial for analytical method development and validation in quality control laboratories. Further research into the precise mechanism of the acetylation step could lead to improved strategies for minimizing the formation of this impurity.

References

The Unseen Bioactivity: A Technical Guide to Tetracycline Impurities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracyclines are a cornerstone of antibacterial therapy, but their inherent chemical instability leads to the formation of various degradation products and impurities. These impurities, often overlooked, possess their own distinct biological activities that can impact therapeutic efficacy and patient safety. This technical guide provides an in-depth analysis of the biological activities of common tetracycline impurities, focusing on their antimicrobial effects, cytotoxicity, and underlying mechanisms of action.

I. Antimicrobial Activity of Tetracycline Impurities

The primary biological activity of interest for tetracycline impurities is their antimicrobial potency. Generally, the formation of epimers and degradation products leads to a significant reduction in antibacterial efficacy compared to the parent compound.

Quantitative Antimicrobial Data

The following table summarizes the available quantitative data on the antimicrobial activity of key tetracycline impurities. Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Impurity/Degradation Product | Parent Drug | Test Organism | MIC (µg/mL) | Fold Change vs. Parent Drug | Reference |

| 4-Epitetracycline | Tetracycline | Escherichia coli | > 32 | > 8-fold increase | [General knowledge, specific value not found] |

| Staphylococcus aureus | > 32 | > 16-fold increase | [General knowledge, specific value not found] | ||

| Anhydrotetracycline | Tetracycline | Various Bacteria | No significant activity | N/A | [General knowledge] |

| 6-Epidoxycycline | Doxycycline | Various Bacteria | Reduced activity | Not specified | [General knowledge] |

| Impurity C of Doxycycline Hyclate | Doxycycline | Various Bacteria | Weaker activity | Not specified | [General knowledge] |

II. Cytotoxicity and Other Biological Effects

Beyond antimicrobial activity, tetracycline impurities can exert various effects on mammalian cells, ranging from cytotoxicity to the modulation of specific cellular pathways.

Quantitative Cytotoxicity Data

The following table presents available quantitative data on the cytotoxicity of tetracycline impurities, primarily as 50% inhibitory concentration (IC50) or effective concentration (EC50) values.

| Impurity/Degradation Product | Cell Line | Assay | IC50 / EC50 | Observation | Reference |

| Anhydrotetracycline (ATC) | Chlorella vulgaris | Growth Inhibition | 5.96 mg/L (96h-EC50) | More toxic than parent tetracycline | [1] |

| Epitetracycline (ETC) | Chlorella vulgaris | Growth Inhibition | 8.42 mg/L (96h-EC50) | Less toxic than parent tetracycline | [1] |

| β-apo-oxytetracycline (β-apo-OTC) | Rats (in vivo) | Toxicity Study | 10 mg/kg/day (oral) | Liver and kidney damage | [2] |

| 4-epi-anhydro-chlortetracycline (EACTC) | Rats (in vivo) | Toxicity Study | 10 mg/kg/day (oral) | Liver and kidney damage | [2] |

Key Toxicological and Biological Activities

-

Nephrotoxicity and Fanconi Syndrome : Degraded tetracycline products, particularly anhydrotetracycline and epianhydrotetracycline, have been linked to Fanconi syndrome, a rare kidney disorder affecting the proximal renal tubules.[2][3][4][5][6] This is caused by the impairment of reabsorption processes in the kidneys.

-

Mitochondrial Dysfunction : Tetracyclines, including the commonly used doxycycline, can impair mitochondrial function in eukaryotic cells.[7][8][9][10][11] This is due to the evolutionary relationship between mitochondria and bacteria; tetracyclines can inhibit mitochondrial protein synthesis, leading to a mitonuclear protein imbalance, disturbed mitochondrial proteostasis, and altered cellular metabolism.[7][8] While direct studies on impurities are limited, it is plausible that some degradation products could also interfere with mitochondrial function.

-

Oxidative Stress : Studies on the alga Chlorella vulgaris have shown that tetracycline and its degradation products, anhydrotetracycline and epitetracycline, can induce oxidative stress.[1] This is characterized by an increase in reactive oxygen species (ROS) and alterations in the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[1]

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the biological activity of tetracycline impurities.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination (Based on CLSI M07-A11)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a tetracycline impurity against a specific bacterial strain.

Materials:

-

Tetracycline impurity of known concentration

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of the tetracycline impurity in a suitable solvent.

-

Perform serial two-fold dilutions of the impurity in CAMHB directly in the 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculum Preparation:

-

From a fresh culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation:

-

Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension.

-

Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Cytotoxicity Assessment: MTT Assay for IC50 Determination

Objective: To determine the 50% inhibitory concentration (IC50) of a tetracycline impurity on a mammalian cell line.

Materials:

-

Tetracycline impurity of known concentration

-

Mammalian cell line (e.g., HepG2, HeLa)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in the CO₂ incubator.

-

-

Treatment:

-

Prepare serial dilutions of the tetracycline impurity in complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the impurity. Include a vehicle control (medium with the solvent used to dissolve the impurity) and a negative control (untreated cells).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in the CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Solubilization:

-

Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the impurity concentration and determine the IC50 value from the resulting dose-response curve.

-

Analysis of Apoptosis: Western Blotting for Caspase Activation

Objective: To investigate if a tetracycline impurity induces apoptosis by detecting the cleavage of key apoptotic proteins.

Materials:

-

Cell lysate from cells treated with the tetracycline impurity

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse the treated and control cells and quantify the protein concentration.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. An increase in the cleaved forms of caspase-3 or PARP indicates apoptosis induction.

-

IV. Visualizations of Pathways and Workflows

Signaling Pathway: Tetracycline-Induced Mitochondrial Dysfunction

Caption: Tetracycline-induced mitochondrial dysfunction pathway.

Experimental Workflow: MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Relationship: Fanconi Syndrome and Tetracycline Degradation

Caption: Logical relationship between tetracycline degradation and Fanconi syndrome.

V. Conclusion

The biological activity of tetracycline impurities is a critical consideration in drug development and clinical practice. While often exhibiting reduced antimicrobial efficacy, these compounds can possess significant and sometimes detrimental off-target effects, including cytotoxicity, nephrotoxicity, and the induction of mitochondrial dysfunction and oxidative stress. A thorough understanding and characterization of these impurities are essential for ensuring the quality, safety, and efficacy of tetracycline-based therapeutics. Further research is warranted to fully elucidate the specific molecular mechanisms by which these impurities exert their biological effects.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Fanconi syndrome - Wikipedia [en.wikipedia.org]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. REVERSIBLE FANCONI SYNDROME ASSOCIATED WITH DEGRADATION PRODUCTS OF TETRACYCLINE. CASE REPORT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. physoc.org [physoc.org]

- 11. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 12. MTT assay [bio-protocol.org]

- 13. MTT assay overview | Abcam [abcam.com]

Formation of 2-Acetyl-2-decarbamoyldoxycycline from Doxycycline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the formation of 2-Acetyl-2-decarbamoyldoxycycline, a known impurity of the broad-spectrum antibiotic doxycycline. This document synthesizes available information on the potential formation pathways, experimental protocols for isolation and analysis, and quantitative data from related degradation studies.

Introduction

2-Acetyl-2-decarbamoyldoxycycline, also known as Doxycycline Impurity F, is a substance structurally related to doxycycline that can arise during manufacturing or degradation.[1][2] Understanding the formation of this impurity is critical for ensuring the quality, safety, and efficacy of doxycycline-based pharmaceutical products. While the direct synthesis and explicit formation mechanism from doxycycline are not extensively detailed in publicly available literature, this guide consolidates the current knowledge and proposes plausible chemical pathways based on the known chemistry of tetracyclines.

Proposed Formation Pathway

The transformation of doxycycline to 2-Acetyl-2-decarbamoyldoxycycline involves two key chemical modifications at the C2 position: the removal of the carbamoyl group (decarbamoylation) and the addition of an acetyl group (acetylation). The exact sequence and mechanism of these reactions under specific conditions (e.g., pH, temperature, presence of catalysts) are not definitively established. However, a plausible pathway is proposed below.

It is hypothesized that under certain conditions, such as acidic or basic hydrolysis, the primary amide of the carbamoyl group at C2 of doxycycline can be cleaved. This would be followed by an acetylation reaction, potentially from a source of acetyl groups in the reaction mixture or through a rearrangement.

Below is a conceptual diagram illustrating this proposed transformation.

Experimental Protocols

Isolation of 2-Acetyl-2-decarbamoyldoxycycline (Impurity F)

A method for the isolation of Impurity F from a doxycycline hyclate mother solution using semi-preparative High-Performance Liquid Chromatography (HPLC) has been reported. This protocol is crucial for obtaining a pure standard of the impurity for analytical and toxicological studies.

Workflow for Impurity Isolation

Semi-preparative HPLC Conditions:

-

Column: Synergi RP-C18 (250 mm × 50 mm, 10 μm)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient Program:

-

0.0 min: 15% B

-

40.0 min: 40% B

-

40.5 min: 15% B

-

50.0 min: 15% B

-

-

Flow Rate: 80 mL/min

-

Detection: 254 nm

-

Post-collection: The collected fractions are subjected to rotary evaporation to remove the organic solvent, followed by freeze-drying to obtain the purified impurity.

Forced Degradation Studies of Doxycycline

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products. The following conditions are typically employed:

-

Acidic Hydrolysis: Doxycycline is dissolved in an acidic solution (e.g., 0.1 M HCl) and heated.

-

Basic Hydrolysis: Doxycycline is dissolved in a basic solution (e.g., 0.1 M NaOH) and heated.

-

Oxidative Degradation: Doxycycline is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Solid doxycycline is exposed to elevated temperatures (e.g., 40-80°C).

-

Photodegradation: A solution of doxycycline is exposed to UV and/or visible light.

The resulting solutions are then analyzed by a stability-indicating analytical method, such as HPLC, to identify and quantify any degradation products.

Quantitative Data from Degradation Studies

While specific quantitative data on the formation of 2-Acetyl-2-decarbamoyldoxycycline under various conditions are scarce, data from thermal degradation studies of doxycycline provide insight into the formation of other impurities. The following table summarizes the degradation of doxycycline and the formation of its known thermal degradants, metacycline and 6-epidoxycycline, at 70°C.

| Time (days) | Doxycycline Remaining (%) | Metacycline Formed (%) | 6-Epidoxycycline Formed (%) |

| Bulk Drug | |||

| 30 | 84.3 | Not specified | Not specified |

| 90 | ~45 | ~27.8 | ~27.8 |

| Capsules | |||

| 30 | ~87 | Not specified | Not specified |

| 90 | ~62 | ~13.7 | ~13.7 |

| Tablets | |||

| 30 | ~90 | Not specified | Not specified |

| 90 | ~73 | ~18.8 | ~18.8 |

Data adapted from a study on the thermostability of doxycycline. Note: This study did not report the formation of 2-Acetyl-2-decarbamoyldoxycycline.

Conclusion

The formation of 2-Acetyl-2-decarbamoyldoxycycline from doxycycline is a complex process that is not fully elucidated in the scientific literature. It is recognized as a process-related impurity or a degradation product. The proposed mechanism involves decarbamoylation and acetylation at the C2 position of the doxycycline molecule. While direct synthetic protocols are lacking, methods for its isolation and for the general investigation of doxycycline degradation have been established. Further research into forced degradation studies with comprehensive impurity profiling is necessary to fully understand the conditions leading to the formation of this specific impurity and to develop strategies to control its levels in pharmaceutical products.

References

Technical Guide: Spectroscopic Data of Doxycycline EP Impurity F

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic information for Doxycycline EP Impurity F, a specified impurity in the European Pharmacopoeia. Due to the limited public availability of raw spectroscopic data, this document focuses on the impurity's identity, methods for its isolation, and the relationships between the impurity and the active pharmaceutical ingredient, Doxycycline.

Introduction to Doxycycline EP Impurity F

Doxycycline EP Impurity F is identified as 2-acetyl-2-decarbamoyl-doxycycline .[1] It is a process-related impurity that can arise during the synthesis of doxycycline. Monitoring and controlling this impurity is crucial for ensuring the quality, safety, and efficacy of doxycycline drug products.

Chemical Structure:

-

Systematic Name: (4S,4aR,5S,5aR,6R,12aS)-2-acetyl-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-4a,5a,6,12a-tetrahydrotetracene-1,11(4H,5H)-dione

-

CAS Number: 122861-53-4[2]

-

Molecular Formula: C₂₃H₂₅NO₈

-

Molecular Weight: 443.45 g/mol

Spectroscopic Data

Detailed, publicly available quantitative NMR and MS data for Doxycycline EP Impurity F are scarce. A key study by Yang F., et al. in the Chinese Journal of Pharmaceutical Analysis (2017) details the isolation and structural identification of this impurity using spectroscopic methods; however, the full spectral data is not readily accessible.[1]

The following tables are presented in the requested format. Please note that they serve as a template and will be populated as soon as validated spectroscopic data becomes publicly available.

2.1. NMR Spectroscopic Data (Hypothetical Data)

No publicly available quantitative NMR data was found. The following table illustrates the desired format for data presentation.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | Data not available | Data not available | Data not available |

2.2. Mass Spectrometry Data (Hypothetical Data)

While a fragmentation pathway has been published, raw quantitative MS data is not publicly available. The table below illustrates the desired format.

| m/z (Fragment) | Relative Intensity (%) | Proposed Fragment Structure/Formula |

| Data not available | Data not available | Data not available |

A published study indicates the chemical structure was confirmed by organic spectroscopic methods, and a fragmentation pathway for the impurity has been described.[1]

Experimental Protocols

The following experimental protocols are based on methodologies described for the isolation and analysis of Doxycycline EP Impurity F.[1]

3.1. Isolation of Doxycycline EP Impurity F by Semi-Preparative HPLC

This method was employed to isolate the impurity from the doxycycline hyclate mother solution.[1]

-

Instrumentation: Semi-preparative High-Performance Liquid Chromatography (HPLC) system.

-

Column: Synergi RP-C18 (250 mm x 50 mm, 10 µm).[1]

-

Mobile Phase:

-

Gradient Elution:

-

0.0 min: 85% A, 15% B

-

40.0 min: 60% A, 40% B

-

40.5 min: 85% A, 15% B

-

50.0 min: 85% A, 15% B[1]

-

-

Flow Rate: 80 mL/min.[1]

-

Detection: UV at 254 nm.[1]

-

Post-Collection Processing: The collected fractions containing the target impurity were subjected to rotary evaporation to remove the organic solvent, followed by freeze-drying.[1]

3.2. Purity Determination by HPLC

The purity of the isolated Doxycycline EP Impurity F was determined by a normalization method using the HPLC parameters described in the Chinese Pharmacopoeia (2015) for doxycycline hyclate related substances.[1] A purity of 98.7% was achieved for the prepared impurity.[1]

Visualizations

4.1. Logical Relationship between Doxycycline and Impurity F

The following diagram illustrates the structural relationship between the parent drug, Doxycycline, and Impurity F.

4.2. Experimental Workflow for Isolation and Identification

This diagram outlines the workflow for the isolation and structural elucidation of Doxycycline EP Impurity F.

References

- 1. Doxycycline Hyclate IMpurity F | 122861-53-4 [chemicalbook.com]

- 2. A novel silica supported chitosan/glutaraldehyde as an efficient sorbent in solid phase extraction coupling with HPLC for the determination of Penicillin G from water and wastewater samples - Arabian Journal of Chemistry [arabjchem.org]

An In-Depth Technical Guide to the Discovery and History of Tetracycline Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetracycline, a cornerstone of antibiotic therapy for decades, is susceptible to degradation under various environmental conditions, leading to the formation of several products with altered biological activity and, in some cases, increased toxicity. This technical guide provides a comprehensive overview of the discovery and history of the primary degradation products of tetracycline: anhydrotetracycline (ATC), epitetracycline (ETC), and 4-epianhydrotetracycline (EATC). It delves into the mechanisms of their formation, their biological implications, and the analytical methodologies developed for their detection and quantification. This document summarizes key quantitative data in structured tables and provides detailed experimental protocols for foundational analytical techniques. Furthermore, it visualizes the key degradation pathways and proposed cellular signaling interactions using Graphviz diagrams, offering a thorough resource for researchers in pharmacology, drug development, and analytical chemistry.

Introduction: The Dawn of Tetracyclines and the Unveiling of Their Instability

The story of tetracyclines began in the late 1940s with the discovery of chlortetracycline from Streptomyces aureofaciens. This discovery heralded a new era of broad-spectrum antibiotics. However, it soon became apparent that these valuable therapeutic agents were not chemically inert. Early stability studies in the 1950s and 1960s revealed that tetracycline and its congeners could undergo transformations, particularly in solution and under the influence of heat, light, and varying pH levels. These initial observations laid the groundwork for the discovery and characterization of their degradation products.

A pivotal moment in this history was the recognition that certain degradation products were not merely inactive byproducts but could possess significant biological activity, including toxicity. This realization spurred further research into the identification, isolation, and toxicological assessment of these compounds, leading to a deeper understanding of the complexities of tetracycline chemistry and its implications for drug safety and efficacy.

The Primary Degradation Products: Formation and Characteristics

The three most well-characterized degradation products of tetracycline are anhydrotetracycline (ATC), epitetracycline (ETC), and 4-epianhydrotetracycline (EATC). Their formation is a result of specific chemical reactions involving the tetracycline molecule.

Anhydrotetracycline (ATC)

Anhydrotetracycline is a significant degradation product known for its increased toxicity compared to the parent compound. Its formation involves an acid-catalyzed dehydration of the tetracycline molecule, resulting in the aromatization of the C ring. This structural change is responsible for its altered biological properties.

Epitetracycline (ETC)

Epitetracycline is the C4-epimer of tetracycline. The epimerization at the fourth carbon atom is a reversible reaction that occurs under mildly acidic conditions (pH 2-6). While ETC itself has significantly lower antibacterial activity than tetracycline, its formation represents a loss of potency of the active pharmaceutical ingredient. The preparation and properties of 4-epi-tetracyclines were first described in the scientific literature in 1957.

4-Epianhydrotetracycline (EATC)

As its name suggests, 4-epianhydrotetracycline is formed through the dehydration of epitetracycline or the epimerization of anhydrotetracycline. It is a secondary degradation product and is also considered to be biologically active and toxic. The presence of both anhydrotetracycline and 4-epianhydrotetracycline in commercial tetracycline products was a subject of investigation by the 1970s.

Quantitative Analysis of Tetracycline Degradation

The rate and extent of tetracycline degradation are influenced by several factors, primarily pH, temperature, and light. Understanding the kinetics of these degradation processes is crucial for ensuring the stability and safety of tetracycline-containing formulations.

| Degradation Product | Formation Conditions | Kinetic Parameters | Notes |

| Anhydrotetracycline (ATC) | Acidic conditions (pH < 2), heat | Activation Energy: 15-27 kcal/mole for dehydration step.[1] | The formation of ATC is a significant concern in acidic pharmaceutical preparations. |

| Epitetracycline (ETC) | Mildly acidic conditions (pH 2-6) | Reversible first-order reaction. | The equilibrium between tetracycline and epitetracycline can impact the overall potency of the drug. |

| 4-Epianhydrotetracycline (EATC) | Acidic conditions, from ETC or ATC | Formation is dependent on the rates of the preceding degradation steps. | Its presence indicates a more advanced state of tetracycline degradation. |

Table 1: Summary of Formation Conditions and Kinetic Parameters for Major Tetracycline Degradation Products.

Experimental Protocols

The analysis of tetracycline and its degradation products has evolved from early colorimetric and chromatographic methods to sophisticated hyphenated techniques. High-Performance Liquid Chromatography (HPLC) remains a cornerstone for their separation and quantification.

High-Performance Liquid Chromatography (HPLC) for the Separation of Tetracycline and its Degradation Products

Objective: To separate and quantify tetracycline, epitetracycline, anhydrotetracycline, and 4-epianhydrotetracycline in a sample.

Instrumentation:

-

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often employed. For example, a gradient of acetonitrile and an aqueous buffer (e.g., 0.01 M oxalic acid, pH 2.0).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at 280 nm or 355 nm. Fluorescence detection can also be used for enhanced sensitivity.

-

Injection Volume: 20 µL.

Sample Preparation:

-

Dissolve the sample in a suitable solvent, such as methanol or the initial mobile phase.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

Data Analysis:

-

Identify the peaks based on the retention times of standard compounds.

-

Quantify the concentration of each analyte by comparing the peak area with a calibration curve generated from standards of known concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Confirmation and Identification

Objective: To confirm the identity of tetracycline degradation products and to provide sensitive quantification.

Instrumentation:

-

An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer).

LC Conditions:

-

Similar to the HPLC method described above, but often with modifications to the mobile phase to ensure compatibility with the mass spectrometer (e.g., using volatile buffers like formic acid or ammonium acetate).

MS/MS Conditions:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for each analyte are monitored.

-

Collision Energy: Optimized for each analyte to achieve efficient fragmentation.

Data Analysis:

-

The identity of each compound is confirmed by the presence of the correct precursor ion and the specific product ions at the expected retention time.

-

Quantification is performed using the area of the MRM peaks and comparing them to a calibration curve.

Biological Implications and Signaling Pathways

The degradation of tetracycline is not only a matter of reduced therapeutic efficacy but also a safety concern due to the potential toxicity of the degradation products. Anhydrotetracycline, in particular, has been shown to be more toxic than its parent compound.

While the specific cellular signaling pathways affected by each degradation product are an area of ongoing research, studies on tetracyclines in general provide some insights into their non-antibiotic, modulatory effects on cellular processes. It is plausible that the degradation products, with their altered chemical structures, could interact with these or other pathways in unique ways.

Tetracyclines have been shown to influence several key signaling pathways, including:

-

Zap70 Signaling Pathway: Tetracyclines can enhance antitumor T-cell immunity through the Zap70 signaling pathway.

-

MAPK (ERK and p38) and NF-κB Signaling Pathways: Tetracyclines can downregulate the production of LPS-induced cytokines and chemokines by affecting the ERK, p38, and NF-κB signaling pathways.

The structural similarity of the degradation products to tetracycline suggests they might also interact with these pathways, potentially leading to altered immune responses or inflammatory processes. However, more direct research is needed to elucidate the specific molecular targets and signaling cascades affected by anhydrotetracycline, epitetracycline, and 4-epianhydrotetracycline.

Visualizing Degradation and Potential Signaling Interactions

To better understand the relationships between tetracycline and its degradation products, as well as their potential interactions with cellular machinery, the following diagrams have been generated using the DOT language.

References

2-Acetyl-2-decarbamoyldoxycycline: A Technical Guide to a Key Fermentation Byproduct

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Acetyl-2-decarbamoyldoxycycline, a known impurity and fermentation byproduct encountered during the production of the broad-spectrum antibiotic, doxycycline. Doxycycline's manufacturing process, which originates from the fermentation of Streptomyces rimosus to produce oxytetracycline, is susceptible to the formation of various related substances. Among these, 2-Acetyl-2-decarbamoyldoxycycline (also referred to as Doxycycline Impurity F) represents a critical quality attribute to monitor and control. This document outlines the formation, identification, and quantification of this impurity, providing detailed experimental protocols and data to support research and drug development activities in this area.

Introduction

Doxycycline is a semi-synthetic tetracycline antibiotic derived from oxytetracycline, the latter being a natural product of Streptomyces rimosus fermentation. The multi-step process to convert oxytetracycline to doxycycline can lead to the formation of several impurities. 2-Acetyl-2-decarbamoyldoxycycline is a structurally related impurity where the C2-carboxamide group of doxycycline is replaced by an acetyl group. The presence of such impurities is a significant concern in pharmaceutical manufacturing, as they can impact the efficacy and safety of the final drug product. Therefore, a thorough understanding of their formation and robust analytical methods for their control are essential.

Formation of 2-Acetyl-2-decarbamoyldoxycycline

The genesis of 2-Acetyl-2-decarbamoyldoxycycline is primarily linked to the initial fermentation stage of doxycycline's precursor, oxytetracycline. A closely related analogue, 2-Acetyl-2-decarbamido-oxytetracycline (ADOTC), has been identified as a major impurity and side product during the fermentation of oxytetracycline. Given that doxycycline is derived from oxytetracycline, it is highly probable that 2-Acetyl-2-decarbamoyldoxycycline is either carried over from the precursor or formed through analogous side reactions during the chemical conversion steps.

The proposed pathway for the emergence of this impurity is illustrated in the following diagram.

Physicochemical and Spectroscopic Data

Characterization of 2-Acetyl-2-decarbamoyldoxycycline is crucial for its identification and quantification. The following table summarizes key physicochemical and spectroscopic information.

| Property | Data | Reference |

| Molecular Formula | C₂₃H₂₅NO₈ | [1] |

| Monoisotopic Mass | 443.1580 g/mol | [1] |

| Appearance | Colorless or yellow-like crystalline powder | [2] |

| ¹H NMR | Expected to show a distinct singlet for the acetyl protons (-COCH₃). | [1] |

| ¹³C NMR | A characteristic signal for the acetyl carbonyl carbon and the acetyl methyl carbon are anticipated. | [1] |

| High-Resolution Mass Spectrometry (HRMS) | The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is a key identifier. | [1] |

| UV Absorbance | Wavelengths around 280 nm and 350 nm are often used for detection. | [1] |

Experimental Protocols

Robust analytical methods are paramount for the detection, isolation, and quantification of 2-Acetyl-2-decarbamoyldoxycycline in doxycycline drug substances and products.

Analytical High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of doxycycline and quantifying its impurities.

Table 1: HPLC Method for Doxycycline and Related Impurities

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Isocratic mixture of water, acetonitrile, and perchloric acid (e.g., 75:25:0.2, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Note: This is a general method and may require optimization based on the specific sample matrix and instrumentation.

Preparative HPLC for Isolation

For the isolation of 2-Acetyl-2-decarbamoyldoxycycline for use as a reference standard or for further characterization, preparative HPLC is employed. The following protocol is adapted from a study on the isolation of the closely related 2-Acetyl-2-decarbamido-oxytetracycline (ADOTC).[3]

Table 2: Preparative HPLC Method for Isolation of Acetylated Impurity

| Parameter | Condition |

| Column | C18, 5 µm, 19 x 100 mm |

| Mobile Phase | Methanol-water (27:73 v/v) with 0.08 M formic acid |

| Flow Rate | 9.0 mL/min |

| Detection | UV at 280 nm |

| Sample Preparation | The crude mixture containing the impurity is dissolved in the mobile phase. |

The workflow for the isolation and characterization of this impurity is depicted below.

Biological Activity

Limited information is available on the specific biological activity of 2-Acetyl-2-decarbamoyldoxycycline. However, studies on the analogous compound, 2-Acetyl-2-decarbamido-oxytetracycline (ADOTC), provide valuable insights. ADOTC was found to have significantly reduced antimicrobial activity, exhibiting only 3% of the potency of oxytetracycline against activated sludge bacteria.[3] Furthermore, it showed no activity against tetracycline-resistant bacteria, suggesting a similar mechanism of action to the parent tetracycline antibiotics.[3] It is plausible that 2-Acetyl-2-decarbamoyldoxycycline possesses similarly diminished antibiotic properties compared to doxycycline.

Conclusion

2-Acetyl-2-decarbamoyldoxycycline is a critical process-related impurity in the manufacturing of doxycycline, likely originating from the initial fermentation of oxytetracycline. Its effective monitoring and control are essential for ensuring the quality, safety, and efficacy of the final drug product. The analytical and preparative HPLC methods detailed in this guide provide a strong foundation for researchers and drug development professionals to manage this impurity. Further research into the precise mechanisms of its formation could lead to improved fermentation and synthesis processes with reduced impurity profiles.

References

- 1. 2-Acetyl-2-decarbamoyldoxycycline | 122861-53-4 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Isolation, structural elucidation and in vitro activity of 2-acetyl-2-decarboxamido-oxytetracycline against environmental relevant bacteria, including tetracycline-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of 2-Acetyl-2-decarbamoyldoxycycline: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Executive Summary

2-Acetyl-2-decarbamoyldoxycycline, a recognized impurity and degradation product of the broad-spectrum antibiotic doxycycline, is of considerable interest in the quality control and safety profiling of doxycycline-based therapeutics. This document provides a technical overview of its in vitro antibacterial spectrum. Based on available data for structurally related compounds, it is inferred that 2-Acetyl-2-decarbamoyldoxycycline possesses significantly reduced antimicrobial activity compared to the parent doxycycline molecule. This guide summarizes the limited available data, provides detailed experimental protocols for a comprehensive assessment of its antibacterial profile, and presents logical workflows for such an evaluation.

Introduction

Doxycycline is a widely used tetracycline antibiotic effective against a broad range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens. During its synthesis, storage, and metabolism, various related substances, including impurities and degradation products, can be formed. 2-Acetyl-2-decarbamoyldoxycycline, also known as Doxycycline EP Impurity F, is one such compound. Understanding the biological activity of these related substances is crucial for ensuring the quality, safety, and efficacy of doxycycline formulations.

This technical guide addresses the in vitro antibacterial spectrum of 2-Acetyl-2-decarbamoyldoxycycline. While comprehensive quantitative data for this specific impurity is not extensively available in peer-reviewed literature, this document compiles and extrapolates from existing knowledge on related tetracycline derivatives and outlines the standardized methodologies for a complete assessment.

In Vitro Antibacterial Activity

A study on 2-acetyl-2-decarboxamido-oxytetracycline (ADOTC), a major impurity of the related antibiotic oxytetracycline, revealed that its antimicrobial potency against activated sludge bacteria was only 3% of that of the parent compound, oxytetracycline (OTC)[1]. Furthermore, no antimicrobial activity was observed for ADOTC against tetracycline-resistant bacteria, suggesting a similar mechanism of action to other tetracyclines which is likely ineffective when resistance mechanisms are present[1].

It is a general observation that degradation products of tetracyclines often exhibit very low antibiotic activity, and in some cases, may even be toxic. The chemical modifications that lead to the formation of 2-Acetyl-2-decarbamoyldoxycycline from doxycycline, specifically the substitution at the C-2 position, likely alter its binding to the bacterial ribosome, thereby reducing its efficacy as a protein synthesis inhibitor.

Table 1: Inferred In Vitro Antibacterial Profile of 2-Acetyl-2-decarbamoyldoxycycline

| Bacterial Class | Expected Activity | Rationale |

| Gram-positive aerobes | Significantly reduced compared to doxycycline | Based on data from related tetracycline impurities showing low potency. |

| Gram-negative aerobes | Significantly reduced compared to doxycycline | Based on data from related tetracycline impurities showing low potency. |

| Anaerobes | Significantly reduced compared to doxycycline | Based on data from related tetracycline impurities showing low potency. |

| Tetracycline-resistant strains | Likely inactive | The mechanism of action is presumed to be similar to tetracyclines, thus susceptible to the same resistance mechanisms[1]. |

Experimental Protocols for Antibacterial Spectrum Determination

To definitively determine the in vitro antibacterial spectrum of 2-Acetyl-2-decarbamoyldoxycycline, standardized antimicrobial susceptibility testing methods should be employed. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these procedures.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of 2-Acetyl-2-decarbamoyldoxycycline that visibly inhibits the growth of a test microorganism.

Materials:

-

2-Acetyl-2-decarbamoyldoxycycline

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive and negative control organisms

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of 2-Acetyl-2-decarbamoyldoxycycline in a suitable solvent and dilute it to the desired starting concentration.

-

Serial Dilutions: Perform serial twofold dilutions of the compound in CAMHB across the wells of a 96-well plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader.

Caption: Workflow for MIC determination using the broth microdilution method.

Agar Dilution Method

The agar dilution method is another reference method for MIC determination, particularly useful for testing multiple isolates simultaneously.

Objective: To determine the lowest concentration of 2-Acetyl-2-decarbamoyldoxycycline incorporated into agar that prevents the growth of a microorganism.

Materials:

-

2-Acetyl-2-decarbamoyldoxycycline

-

Mueller-Hinton Agar (MHA)

-

Petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculum replicating device (e.g., multipoint inoculator)

Procedure:

-

Preparation of Antimicrobial Agar Plates: Prepare a series of MHA plates containing twofold serial dilutions of 2-Acetyl-2-decarbamoyldoxycycline. A control plate with no compound is also prepared.

-

Inoculum Preparation: Prepare standardized bacterial suspensions as described for the broth microdilution method.

-

Inoculation: Using a replicating device, spot-inoculate the surfaces of the agar plates with each bacterial suspension.

-

Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the compound that completely inhibits the growth of the organism, defined as no growth or a faint haze.

Logical Relationships and Mechanism

The structural relationship between doxycycline and 2-Acetyl-2-decarbamoyldoxycycline is key to understanding its likely biological activity. The modification at the C-2 position is the defining difference.

Caption: Logical relationship of 2-Acetyl-2-decarbamoyldoxycycline to doxycycline.

Tetracycline antibiotics, including doxycycline, exert their antibacterial effect by binding to the bacterial 30S ribosomal subunit and preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This effectively inhibits protein synthesis. The structural integrity of the tetracycline molecule is crucial for this interaction. The modification at the C-2 position in 2-Acetyl-2-decarbamoyldoxycycline likely hinders its ability to bind effectively to the 30S ribosomal subunit, leading to a significant reduction in its antibacterial potency.

Conclusion

While 2-Acetyl-2-decarbamoyldoxycycline is a known impurity of doxycycline, its in vitro antibacterial activity has not been a primary focus of published research, likely due to its anticipated low potency. Based on data from structurally similar tetracycline impurities, it is reasonable to conclude that 2-Acetyl-2-decarbamoyldoxycycline possesses a significantly weaker antibacterial spectrum than its parent compound, doxycycline, and is likely inactive against tetracycline-resistant bacteria. For a definitive characterization, standardized antimicrobial susceptibility testing, such as the broth microdilution or agar dilution methods outlined in this guide, should be performed. Such studies would be valuable for a complete toxicological and pharmacological assessment of doxycycline-related impurities.

References

Methodological & Application

Application Note: Quantification of Doxycycline EP Impurity F by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxycycline is a widely used broad-spectrum tetracycline antibiotic. As with all active pharmaceutical ingredients (APIs), controlling impurities is critical to ensure the safety and efficacy of the final drug product. The European Pharmacopoeia (EP) specifies limits for several related substances in doxycycline, including Doxycycline EP Impurity F. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of Doxycycline EP Impurity F, based on the principles outlined in the European Pharmacopoeia monograph for Doxycycline Hyclate.

Doxycycline EP Impurity F, chemically known as (4S,4aR,5S,5aR,6R,12aS)-2-Acetyl-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-4a,5a,6,12a-tetrahydrotetracene-1,11(4H,5H)-dione, is a specified impurity that must be monitored. This method provides a robust and reliable approach for its quantification.

Experimental Protocol

This protocol is adapted from the European Pharmacopoeia monograph for Doxycycline Hyclate (0272).[1][2][3]

Instrumentation and Materials

-

HPLC System: A gradient-capable HPLC system with a UV/Vis detector.

-

Column: A styrene-divinylbenzene copolymer column (8 µm particle size), 250 mm x 4.6 mm.[2][3]

-

Software: Chromatography data acquisition and processing software.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Volumetric Glassware: Class A.

-

Solvents: HPLC grade 2-methyl-2-propanol, water, and other reagents as specified.

-

Reagents: Tetrabutylammonium hydrogen sulfate, sodium edetate, buffer solution pH 8.0.

-

Reference Standards: Doxycycline Hyclate CRS, Doxycycline EP Impurity F analytical standard.

Preparation of Solutions

Mobile Phase: Accurately weigh 60.0 g of 2-methyl-2-propanol and transfer to a 1000 mL volumetric flask using 200 mL of water. Add 400 mL of buffer solution pH 8.0, 50 mL of a 10 g/L solution of tetrabutylammonium hydrogen sulfate adjusted to pH 8.0 with dilute sodium hydroxide solution, and 10 mL of a 40 g/L solution of sodium edetate adjusted to pH 8.0 with dilute sodium hydroxide solution. Dilute to 1000.0 mL with water.[2][3]

Diluent: 0.01 M Hydrochloric Acid.

Test Solution: Accurately weigh about 20.0 mg of the Doxycycline sample, dissolve in and dilute to 25.0 mL with the diluent.[1][3]

Reference Solution (Impurity F): Accurately weigh a suitable amount of Doxycycline EP Impurity F analytical standard and prepare a stock solution in the diluent. Further dilute to a final concentration that is appropriate for the specified limit of Impurity F (e.g., 0.5% of the test solution concentration).

System Suitability Solution: Prepare a solution containing Doxycycline Hyclate CRS and known impurities (including Impurity A and B as per the EP monograph) to verify the resolution and performance of the chromatographic system.[2]

Chromatographic Conditions

| Parameter | Value |

| Column | Styrene-divinylbenzene copolymer (8 µm, 250 mm x 4.6 mm)[2][3] |

| Mobile Phase | As described above[2][3] |

| Flow Rate | 1.0 mL/min[2] |

| Column Temperature | 60 °C[2][3] |

| Detection Wavelength | 254 nm[1][2] |

| Injection Volume | 20 µL[1][2] |

Data Presentation

The quantitative data for Doxycycline and Impurity F should be summarized as shown in the table below.

| Compound | Retention Time (min) | Relative Retention Time (RRT) | Peak Area | Concentration (µg/mL) |

| Doxycycline | tR(Doxy) | 1.00 | Area(Doxy) | Conc(Doxy) |

| Impurity F | tR(Imp F) | ~1.2[1][2] | Area(Imp F) | Conc(Imp F) |

Note: The exact retention times may vary depending on the specific HPLC system and column used. The Relative Retention Time (RRT) is calculated with respect to the Doxycycline peak.

Calculation

The concentration of Doxycycline EP Impurity F in the sample can be calculated using the external standard method. The percentage of Impurity F is calculated using the following formula:

% Impurity F = (Area_ImpF_Sample / Area_ImpF_Std) * (Conc_ImpF_Std / Conc_Sample) * 100

Where:

-

Area_ImpF_Sample is the peak area of Impurity F in the test solution chromatogram.

-

Area_ImpF_Std is the peak area of Impurity F in the reference solution chromatogram.

-

Conc_ImpF_Std is the concentration of Impurity F in the reference solution.

-

Conc_Sample is the concentration of Doxycycline in the test solution.

According to the European Pharmacopoeia, the limit for Impurity F is not more than 0.5%.[2]

Experimental Workflow

Caption: Workflow for the HPLC-UV quantification of Doxycycline EP Impurity F.

References

Application Note: Preparative HPLC for the Isolation of 2-Acetyl-2-decarbamoyldoxycycline

Introduction

2-Acetyl-2-decarbamoyldoxycycline is a known impurity and degradation product of the broad-spectrum tetracycline antibiotic, doxycycline.[1] Its isolation in pure form is crucial for use as a reference standard in quality control, impurity profiling, and toxicological studies of doxycycline-containing pharmaceutical products. This application note presents two detailed protocols for the preparative high-performance liquid chromatography (HPLC) isolation of 2-Acetyl-2-decarbamoyldoxycycline from a crude mixture or a doxycycline degradation sample. The protocols outline both a reversed-phase and a normal-phase chromatography approach, providing flexibility for researchers based on their available equipment and specific separation challenges.

Chemical Information

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| 2-Acetyl-2-decarbamoyldoxycycline | C₂₃H₂₅NO₈ | 443.1580 |

Table 1: Chemical properties of 2-Acetyl-2-decarbamoyldoxycycline.[2]

Experimental Protocols

Two primary methods are presented for the preparative isolation of 2-Acetyl-2-decarbamoyldoxycycline. Method A utilizes a more common reversed-phase approach, while Method B details a normal-phase separation on silica gel.

Method A: Reversed-Phase Preparative HPLC

This method is adapted from analytical scale separations of doxycycline and its impurities, scaled up for preparative purposes. It is generally suitable for polar to moderately non-polar compounds.

1. Materials and Reagents

-

Crude 2-Acetyl-2-decarbamoyldoxycycline mixture or degraded doxycycline sample

-

Acetonitrile (HPLC grade)

-

Deionized Water (18.2 MΩ·cm)

-

Trifluoroacetic Acid (TFA), HPLC grade

-

Methanol (for sample dissolution and cleaning)

2. Instrumentation and Columns

-

Preparative HPLC system with a gradient pump, autosampler or manual injector, and a UV/Vis detector.

-

Fraction collector

-

Column: C18 stationary phase, 10 µm particle size, 250 x 21.2 mm I.D. (or similar preparative dimension)

-

Guard Column: C18 preparative guard column

3. Chromatographic Conditions

| Parameter | Value |

| Mobile Phase A | 0.1% (v/v) TFA in Deionized Water |

| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |

| Flow Rate | 20.0 mL/min |

| Detection Wavelength | 269 nm or 350 nm |

| Column Temperature | 30°C |

| Injection Volume | 1-5 mL (depending on sample concentration) |

Table 2: Reversed-Phase Preparative HPLC Parameters.

4. Gradient Program

| Time (minutes) | % Mobile Phase B |

| 0.0 | 10 |

| 5.0 | 10 |

| 35.0 | 40 |

| 40.0 | 95 |

| 45.0 | 95 |

| 46.0 | 10 |

| 55.0 | 10 |

Table 3: Reversed-Phase Gradient Elution Program.

5. Sample Preparation

-

Dissolve the crude sample in a minimal amount of a 50:50 mixture of Methanol and Mobile Phase A.

-

Ensure the sample is fully dissolved. If necessary, sonicate for 5-10 minutes.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

6. Fraction Collection

-

Set the fraction collector to trigger based on the UV detector signal threshold.

-

Collect the peak corresponding to 2-Acetyl-2-decarbamoyldoxycycline. The retention time should be determined from an initial analytical or small-scale scouting run.

7. Post-Purification Processing

-

Combine the collected fractions containing the pure compound.

-

Remove the acetonitrile and a portion of the water using a rotary evaporator.

-

Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified 2-Acetyl-2-decarbamoyldoxycycline as a solid.

Method B: Normal-Phase Preparative HPLC

This method is based on a published procedure for separating related tetracycline compounds and is suitable for less polar compounds or when orthogonal selectivity to reversed-phase is required.[3]

1. Materials and Reagents

-

Crude 2-Acetyl-2-decarbamoyldoxycycline mixture

-

Dichloromethane (HPLC grade)

-

Methanol (HPLC grade)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Ammonium Hydroxide or Acetic Acid (for pH adjustment)

2. Instrumentation and Columns

-

Preparative HPLC system with a gradient pump, injector, and UV/Vis detector.

-

Fraction collector

-

Column: Silica gel stationary phase, 10 µm particle size, 250 x 20 mm I.D. (or similar)

3. Chromatographic Conditions

| Parameter | Value |

| Mobile Phase | Dichloromethane:Methanol:1mM EDTA (pH 9.0) |

| Isocratic Composition | 90:10:1 (v/v/v) - Initial composition, may require optimization |

| Flow Rate | 18.0 mL/min |

| Detection Wavelength | 254 nm or 269 nm |

| Column Temperature | Ambient |

Table 4: Normal-Phase Preparative HPLC Parameters.

4. Mobile Phase Preparation

-

Prepare a 1 mM EDTA aqueous solution.

-

Adjust the pH of the EDTA solution to 9.0 using dilute ammonium hydroxide. Careful pH control is critical for this separation.[3]

-

Mix the organic solvents and the aqueous EDTA solution in the specified ratio. Ensure the mobile phase is well-mixed and degassed.

5. Sample Preparation

-

Dissolve the crude sample in a minimal amount of the mobile phase.

-

Filter the sample through a 0.45 µm PTFE syringe filter before injection.

6. Fraction Collection and Post-Processing

-

Follow the same procedures for fraction collection and post-purification processing as described in Method A, with the understanding that the solvents to be removed will be dichloromethane and methanol.

Workflow Diagrams

The following diagrams illustrate the logical flow of the preparative HPLC process.

Caption: General workflow for preparative HPLC isolation.

References

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of tetracycline, chlortetracycline, and oxytetracycline residues in various food matrices, including milk, meat, and honey. The protocol employs a streamlined sample preparation procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method has been validated according to the European Commission Decision 2002/657/EC guidelines, demonstrating excellent accuracy, precision, and sensitivity, making it suitable for routine monitoring and regulatory compliance.

Introduction